4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Description
The compound 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a 4-chloro-3-nitrobenzamide group.
Properties
IUPAC Name |
4-chloro-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-5-6-21-14(7-9)19-10(2)15(17(21)24)20-16(23)11-3-4-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXROSMHMVUHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Substituent Effects on Pyrido[1,2-a]pyrimidin Derivatives
The pyrido[1,2-a]pyrimidinone core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
Comparison with Benzothiazolo[3,2-a]pyrimidin Derivatives
A structurally related benzothiazolo-pyrimidin derivative (C24H18N2OS) features a fused thiazole ring and a benzoyl group . Key differences include:
- Core Structure: The benzothiazolo-pyrimidin system introduces sulfur, which may enhance π-stacking or metal-binding capabilities compared to the pyrido-pyrimidinone core.
- Substituents : The benzoyl group in the benzothiazolo analog creates a more planar structure (dihedral angle = 75.33° with pyrimidin ring) , whereas the nitrobenzamide group in the target compound could introduce steric hindrance.
- Biological Activity : Benzothiazolo-pyrimidin derivatives exhibit antibacterial and antitumor activities , suggesting that the target compound’s nitro/chloro substituents might similarly target microbial or cancer pathways.
Comparison with Benzisoxazole-Pyrido-pyrimidin Hybrids
A benzisoxazole-pyrido-pyrimidin hybrid (e.g., 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-pyrido-pyrimidin-3-yl)ethyl]piperidinium nitrate) shares a pyrido-pyrimidinone core but incorporates a benzisoxazole group linked to a piperidinium moiety .
- Functional Implications : The piperidinium nitrate salt in the hybrid improves water solubility, whereas the target compound’s nitro/chloro groups may favor lipophilicity.
Crystallographic and Conformational Insights
Crystallographic data for related compounds highlight substituent effects on molecular conformation:
- In the benzothiazolo-pyrimidin derivative, the benzoyl group forms a 75.33° dihedral angle with the pyrimidin ring, enabling C–H···N hydrogen-bonded dimers .
- The target compound’s nitro and chloro substituents may similarly influence packing via halogen bonding (Cl···N/O) or nitro group π-interactions, though experimental data are needed.
- SHELX software () is commonly used for refining such structures, ensuring accuracy in bond length/angle measurements .
Biological Activity
4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to a class of pyrido[1,2-a]pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The structural characteristics of this compound suggest possible interactions with various biological targets, making it an interesting candidate for further research.
- Molecular Formula : C₁₇H₁₄ClN₄O₄
- Molecular Weight : 338.32 g/mol
- CAS Number : 897616-91-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate key biological pathways such as:
- Enzyme inhibition : The compound may inhibit enzymes involved in cellular proliferation or survival.
- Receptor binding : It may bind to receptors that regulate various physiological processes.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related nitrobenzamide derivatives have shown their potential to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Antiviral Activity
Pyrimidine derivatives have been reported to possess antiviral properties. They can interfere with viral replication by targeting viral enzymes or host cell pathways essential for virus propagation. Recent findings suggest that pyrimidine biosynthesis inhibitors can enhance the production of interferons, which play a crucial role in the antiviral immune response .
Case Studies and Research Findings
- Study on Related Compounds : A study focused on 4-iodo-3-nitrobenzamide demonstrated its ability to selectively kill tumor cells without significant toxicity to normal tissues. This was achieved through a mechanism involving the reduction of the compound within tumor cells .
- Pyrimidine Derivatives in Antiviral Research : Research has shown that certain pyrimidine derivatives can amplify type I and type III interferons production when cells are stimulated with specific ligands. This suggests a potential therapeutic application in enhancing antiviral defenses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Iodo-3-nitrobenzamide | Structure | Induces apoptosis in tumor cells |
| Pyrimidine Derivatives | Structure | Antiviral and immunostimulatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
